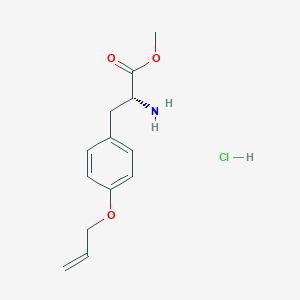

H-D-Tyr(all)-ome hcl

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl (2R)-2-amino-3-(4-prop-2-enoxyphenyl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3.ClH/c1-3-8-17-11-6-4-10(5-7-11)9-12(14)13(15)16-2;/h3-7,12H,1,8-9,14H2,2H3;1H/t12-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNTKDRSTELCRPC-UTONKHPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)OCC=C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CC1=CC=C(C=C1)OCC=C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: H-D-Tyr(Allyl)-OMe·HCl

The following technical guide details the chemical properties, synthesis, and applications of H-D-Tyr(Allyl)-OMe·HCl (Methyl O-allyl-D-tyrosinate hydrochloride).

Chemical Properties, Synthesis, and Applications in Peptidomimetics [1][2][3]

Executive Summary

H-D-Tyr(Allyl)-OMe·HCl is a specialized non-proteinogenic amino acid derivative used primarily as a chiral building block in the synthesis of stabilized peptides and peptidomimetics. Its structural core combines three critical features:

-

D-Configuration: Confers resistance to endogenous proteolytic enzymes, enhancing the metabolic stability of resulting peptide therapeutics.

-

O-Allyl Side Chain: Provides a reactive olefin handle for Ring-Closing Metathesis (RCM) or thiol-ene "click" chemistry, facilitating the creation of macrocyclic "stapled" peptides.

-

Methyl Ester & Hydrochloride Salt: The C-terminal ester protects the carboxyl group during N-terminal elongation, while the hydrochloride salt ensures solid-state stability and water solubility.

This guide provides a rigorous analysis of its physicochemical properties, manufacturing logic, and experimental utility in drug discovery.

Chemical Identity & Physicochemical Properties[2][4][5][6][7][8][9][10][11]

The compound is the hydrochloride salt of the methyl ester of O-allyl-D-tyrosine.

Identification Data

| Property | Specification |

| Chemical Name | Methyl O-allyl-D-tyrosinate hydrochloride |

| Common Synonyms | H-D-Tyr(Allyl)-OMe·HCl; H-D-Tyr(all)-OMe[3][4][5]·HCl |

| CAS Number | 367517-26-8 |

| Molecular Formula | C₁₃H₁₇NO₃[5][6] · HCl |

| Molecular Weight | 271.74 g/mol (Salt); 235.28 g/mol (Free Base) |

| Chirality | D-Enantiomer (R-configuration at α-carbon) |

| Physical State | White to off-white crystalline powder |

| Solubility | Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM |

Structural Analysis

The structure is designed for orthogonality .

-

The Amine (H-): Protonated (

) to prevent autopolymerization. It is ready for coupling upon neutralization with a tertiary base (e.g., DIPEA). -

The Allyl Ether (

): Unlike benzyl ethers (cleaved by hydrogenolysis) or t-butyl ethers (cleaved by acid), the allyl ether is stable to both TFA and piperidine. It is selectively cleaved by Pd(0) or reacted via Ruthenium-catalyzed metathesis.

Synthesis & Manufacturing Logic

The synthesis of H-D-Tyr(Allyl)-OMe·HCl requires preserving the optical purity of the D-center while selectively alkylating the phenolic oxygen.

Synthetic Pathway (Diagram)

The following Graphviz diagram illustrates the standard synthetic route, highlighting the protection-deprotection strategy required to achieve regioselectivity.

Process Causality

-

N-Protection (Boc): The amine must be protected first. If alkylation (Allyl Bromide) were attempted on free D-Tyrosine, N-alkylation would compete with O-alkylation.

-

O-Allylation: Potassium carbonate (

) is used as a mild base to deprotonate the phenol ( -

Acidolysis (HCl): The final step uses anhydrous HCl (e.g., in dioxane). This cleaves the Boc group but leaves the methyl ester and allyl ether intact. The product precipitates as the HCl salt, which purifies it via crystallization.

Applications in Drug Development[2][4][5][9][11]

Macrocyclization via Ring-Closing Metathesis (RCM)

This is the primary application. By incorporating H-D-Tyr(Allyl)-OMe and another allyl-containing residue (e.g., Allyl-Glycine or O-Allyl-Tyrosine) into a peptide sequence, researchers can use Grubbs' catalysts to form a carbon-carbon bond "staple."

-

Mechanism: The Ru-carbene catalyst engages the allyl olefins, releasing ethylene gas and forming a stable macrocycle.

-

Benefit: This constraints the peptide into a bioactive conformation (often an

-helix) and improves cell permeability.

Orthogonal Protecting Group Strategy

In complex synthesis, the allyl group serves as a "semi-permanent" protecting group.

-

Stability: Stable to TFA (used to cleave Boc/tBu) and Piperidine (used to cleave Fmoc).

-

Removal: Selectively removed using

and a scavenger (e.g., Phenylsilane), regenerating the free phenol for further modification (e.g., phosphorylation or glycosylation) late in the synthesis.

Experimental Protocols

Handling and Storage

-

Hygroscopicity: The HCl salt is hygroscopic. It must be stored at -20°C in a desiccator.

-

Stability: The allyl group is sensitive to oxidation over long periods. Store under inert gas (Argon/Nitrogen) if possible.

Protocol: Analytical QC (HPLC)

To verify purity and check for free D-Tyrosine (hydrolysis product).

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 5% B to 60% B over 20 minutes.

-

Detection: UV at 220 nm (peptide bond/ester) and 280 nm (aromatic ring).

-

Expectation: The ester is more hydrophobic than the free acid and will elute later.

Protocol: Solution Phase Coupling

Objective: Couple H-D-Tyr(Allyl)-OMe·HCl to an N-protected amino acid (e.g., Boc-Ala-OH).

-

Dissolution: Dissolve 1.0 eq of H-D-Tyr(Allyl)-OMe·HCl in DMF (

concentration). -

Neutralization: Add 1.0 eq of DIPEA (Diisopropylethylamine). Note: Do not use excess base initially to avoid racemization.

-

Activation: In a separate vessel, activate 1.1 eq of Boc-Ala-OH with 1.1 eq HATU and 2.2 eq DIPEA in DMF. Stir for 2 minutes.

-

Coupling: Add the activated acid solution to the amine solution.

-

Monitoring: Stir at Room Temperature. Monitor via TLC or LCMS. Reaction is typically complete in 1-2 hours.

-

Workup: Dilute with Ethyl Acetate, wash with 1M HCl (removes unreacted amine), 5%

(removes unreacted acid), and Brine. Dry over

Mechanism of Action: RCM Stapling

The following diagram details how this specific building block facilitates peptide stapling.

References

-

PubChem. Methyl D-tyrosinate hydrochloride (Compound Summary).[7] National Library of Medicine. Available at: [Link]

- Blackwell, H. E., & Grubbs, R. H. (1998).Highly Efficient Synthesis of Covalently Cross-Linked Peptide Helices by Ring-Closing Metathesis. Angewandte Chemie International Edition.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. chemimpex.com [chemimpex.com]

- 3. echemi.com [echemi.com]

- 4. H-Tyr(Bzl)-OMe.HCl | C17H20ClNO3 | CID 12616037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. H-D-Tyr(all)-ome hcl | C13H18ClNO3 | CID 57362486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. methyl D-tyrosinate hydrochloride | C10H14ClNO3 | CID 134565 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of H-D-Tyr(all)-OMe HCl

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules.[1] This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of O-Allyl-D-tyrosine methyl ester hydrochloride (H-D-Tyr(all)-OMe HCl), a key tyrosine derivative used in peptide synthesis and pharmaceutical research.[2] We will dissect the theoretical underpinnings of the expected spectral data, offer field-proven protocols for sample preparation and data acquisition, and present a framework for unambiguous spectral interpretation. This document is designed to serve as a practical reference for scientists engaged in the synthesis, characterization, and application of modified amino acids.

Introduction: The Structural Significance of this compound

This compound, with the systematic IUPAC name methyl (2R)-2-amino-3-(4-prop-2-enoxyphenyl)propanoate;hydrochloride, is a protected form of the non-canonical amino acid D-tyrosine.[3] Its structure incorporates three key modifications to the parent amino acid:

-

Methyl Ester (OMe): The carboxylic acid is protected as a methyl ester, preventing its participation in peptide bond formation at the C-terminus and increasing its solubility in organic solvents.

-

Allyl Ether (all): The phenolic hydroxyl group is protected by an allyl group. This protecting group is stable under a variety of conditions but can be selectively removed, making it valuable in complex synthetic strategies.[2]

-

Hydrochloride (HCl) Salt: The amine group is protonated, forming a hydrochloride salt. This enhances the compound's stability and crystallinity, but also influences the chemical shifts of nearby nuclei, particularly the α-proton and α-carbon.

Accurate structural verification of this molecule is paramount to ensure the fidelity of subsequent synthetic steps. NMR spectroscopy provides a non-destructive, high-resolution method to confirm the presence and connectivity of each of these functional groups.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR spectra, the atoms of this compound are numbered as shown below. This numbering scheme will be used consistently throughout this guide.

Caption: Numbered structure of this compound.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides a wealth of information through chemical shifts (δ), signal multiplicities (splitting patterns), and integration (proton count). The expected signals are analyzed below, assuming a deuterated solvent like DMSO-d₆, which is capable of dissolving the salt and allows for the observation of exchangeable N-H protons.[4]

Aromatic Region (δ 6.8 – 7.4 ppm)

The para-substituted benzene ring gives rise to a classic AA'BB' system, which often appears as two distinct doublets, each integrating to 2H.

-

H₂, H₆ (ortho to benzyl group): These protons are expected to resonate further downfield due to the combined electron-withdrawing effects of the aromatic ring and the amino acid backbone. Expected chemical shift is approximately δ 7.2-7.3 ppm .

-

H₃, H₅ (ortho to allyl ether): The allyl ether group is electron-donating, which shields these protons relative to H₂/H₆. Their signal will appear upfield, around δ 6.9-7.0 ppm .

-

Causality & Coupling: Both signals will appear as doublets with a typical ortho coupling constant of ³J ≈ 8-9 Hz.

Allyl Group Region (δ 4.5 – 6.2 ppm)

The allyl group presents a complex and highly characteristic set of signals.[5]

-

H₁₂ (Internal Vinyl Proton): This proton is coupled to four other protons (two on C₁₁ and two on C₁₃). This extensive coupling results in a complex multiplet, often appearing as a doublet of triplets of doublets (dtd). It is the most deshielded proton of the group, expected around δ 5.9-6.1 ppm .

-

H₁₃ (Terminal Vinyl Protons): These two protons are diastereotopic due to restricted rotation around the double bond.[5]

-

The proton trans to H₁₂ will appear around δ 5.4 ppm as a doublet of doublets, with a large trans coupling (³J ≈ 17-18 Hz) and a smaller geminal coupling (²J ≈ 1.5-2.0 Hz).

-

The proton cis to H₁₂ will appear around δ 5.2-5.3 ppm as a doublet of doublets, with a smaller cis coupling (³J ≈ 10-11 Hz) and the geminal coupling (²J ≈ 1.5-2.0 Hz).

-

-

H₁₁ (Allylic Protons): These protons are adjacent to both the ether oxygen and the double bond. They are coupled to H₁₂ and will appear as a doublet around δ 4.5-4.6 ppm , integrating to 2H.

Amino Acid Backbone (δ 3.0 – 4.4 ppm)

-

H₈ (α-proton): This proton is adjacent to the electron-withdrawing ammonium group (N⁺H₃), causing a significant downfield shift. It is coupled to the two diastereotopic β-protons (H₇), resulting in a triplet or, more accurately, a doublet of doublets. Expected chemical shift is δ 4.2-4.4 ppm .

-

H₇ (β-protons): These two protons are diastereotopic and coupled to the α-proton (H₈) and to each other (geminal coupling). This results in two separate signals, often appearing as complex multiplets or doublets of doublets. They are expected in the range of δ 3.0-3.3 ppm .

Methyl Ester and Ammonium Protons

-

H₁₀ (Methyl Ester Protons): The methyl group of the ester is a sharp singlet integrating to 3H. Its chemical shift is typically around δ 3.7-3.8 ppm .

-

N⁺H₃ (Ammonium Protons): In a solvent like DMSO-d₆, these protons are observable. They typically appear as a broad singlet due to exchange with trace water and quadrupolar coupling with the nitrogen atom. The chemical shift is highly dependent on concentration and temperature but is often found in the range of δ 8.5-9.0 ppm . In D₂O, this signal would disappear due to H-D exchange.

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon environment. The chemical shifts are highly indicative of the carbon's functional group and electronic environment.[6][7]

-

C₉ (Carbonyl Carbon): The ester carbonyl carbon is the most deshielded carbon in the molecule, appearing far downfield around δ 170-172 ppm .[6]

-

Aromatic Carbons (C₁-C₆):

-

C₄ (Oxygen-bearing): The carbon directly attached to the ether oxygen (C₄) is significantly deshielded, expected around δ 157-158 ppm .

-

C₁ (Substituted): The quaternary carbon attached to the β-carbon (C₁) will be found around δ 127-129 ppm .

-

C₂, C₆ & C₃, C₅: The protonated aromatic carbons will appear in the typical aromatic region of δ 115-132 ppm . Specifically, C₃/C₅ (adjacent to the oxygen) will be around δ 115 ppm, while C₂/C₆ will be around δ 131 ppm.

-

-

Allyl Carbons (C₁₁-C₁₃):

-

C₁₂ (Internal Alkene): The internal sp² carbon of the allyl group is expected around δ 133-134 ppm .

-

C₁₃ (Terminal Alkene): The terminal sp² carbon will be more shielded, appearing at δ 117-118 ppm .

-

C₁₁ (Allylic): The sp³ carbon attached to the ether oxygen is expected around δ 68-69 ppm .[8]

-

-

Amino Acid Backbone (C₇, C₈):

-

C₈ (α-carbon): The α-carbon, attached to the ammonium group, will be found around δ 53-55 ppm .

-

C₇ (β-carbon): The β-carbon is a typical sp³ carbon and will appear further upfield, around δ 36-37 ppm .

-

-

C₁₀ (Methyl Ester Carbon): The methyl ester carbon is found in a characteristic region around δ 52-53 ppm .

Summary of Predicted NMR Data

The following tables summarize the anticipated chemical shifts for this compound.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆)

| Atom(s) | Integration | Multiplicity | Approx. δ (ppm) | Coupling Constants (J, Hz) |

|---|---|---|---|---|

| N⁺H₃ | 3H | broad s | 8.5 – 9.0 | - |

| H₂, H₆ | 2H | d | 7.2 – 7.3 | ³J ≈ 8-9 |

| H₃, H₅ | 2H | d | 6.9 – 7.0 | ³J ≈ 8-9 |

| H₁₂ | 1H | m (dtd) | 5.9 – 6.1 | ³Jtrans ≈ 17.2, ³Jcis ≈ 10.5, ³Jallylic ≈ 5.0 |

| H₁₃ (trans) | 1H | dd | ~5.4 | ³Jtrans ≈ 17.2, ²Jgem ≈ 1.7 |

| H₁₃ (cis) | 1H | dd | ~5.25 | ³Jcis ≈ 10.5, ²Jgem ≈ 1.7 |

| H₁₁ | 2H | d | 4.5 – 4.6 | ³Jallylic ≈ 5.0 |

| H₈ (α-H) | 1H | t or dd | 4.2 – 4.4 | ³J ≈ 6-8 |

| H₁₀ (OMe) | 3H | s | 3.7 – 3.8 | - |

| H₇ (β-H) | 2H | m (dd) | 3.0 – 3.3 | ³J ≈ 6-8, ²Jgem ≈ 14 |

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)

| Atom(s) | Approx. δ (ppm) |

|---|---|

| C₉ (C=O) | 170 – 172 |

| C₄ | 157 – 158 |

| C₁₂ | 133 – 134 |

| C₂, C₆ | ~131 |

| C₁ | 127 – 129 |

| C₁₃ | 117 – 118 |

| C₃, C₅ | ~115 |

| C₁₁ | 68 – 69 |

| C₈ (α-C) | 53 – 55 |

| C₁₀ (OMe) | 52 – 53 |

| C₇ (β-C) | 36 – 37 |

Experimental Protocols

The acquisition of high-quality NMR data is contingent upon meticulous sample preparation and appropriate instrument parameter selection.

Sample Preparation Protocol

-

Mass Measurement: Accurately weigh 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[9]

-

Solvent Selection: Choose a high-purity deuterated solvent. DMSO-d₆ is recommended for its excellent dissolving power for hydrochloride salts and for observing N-H protons.[4] Alternatively, D₂O can be used, but will result in the exchange and disappearance of the N⁺H₃ signal.

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Vortex gently until the sample is fully dissolved. The solution must be completely clear and free of any particulate matter.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. Ensure the sample height in the tube is at least 4 cm (approx. 0.5 mL) to be within the detection region of the NMR probe.[10]

-

Referencing: The residual solvent peak (e.g., DMSO-d₅ at δ 2.50 ppm for ¹H and DMSO-d₆ at δ 39.52 ppm for ¹³C) is typically used as a secondary internal reference.[11]

Data Acquisition and Validation Workflow

A robust workflow ensures that the acquired data is accurate and the structural assignment is definitive.

Caption: A self-validating workflow for NMR structural elucidation.

-

Step 1: 1D ¹H NMR: Acquire a standard proton spectrum. This provides the initial overview of proton environments.

-

Step 2: 1D ¹³C & DEPT: Acquire a proton-decoupled ¹³C spectrum. Run DEPT-135 and DEPT-90 experiments to differentiate between CH₃, CH₂, CH, and quaternary carbons, which greatly aids in assignment.

-

Step 3: 2D COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton couplings. A cross-peak between two signals in a COSY spectrum confirms that those protons are scalar-coupled (typically through 2-3 bonds). This is invaluable for tracing the connectivity of the amino acid backbone (H₈ to H₇) and the allyl group (H₁₁ to H₁₂ to H₁₃).[12]

-

Step 4: 2D HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates each proton with the carbon it is directly attached to. It provides definitive C-H assignments by linking the already-assigned proton spectrum to the carbon spectrum.[12] By using the workflow, every assignment is cross-validated, ensuring the highest degree of trustworthiness in the final structural determination.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are rich with structural information. Each functional group—the allyl ether, the methyl ester, the aromatic ring, and the amino acid backbone—provides a unique and identifiable signature. By understanding the underlying principles of chemical shifts and spin-spin coupling, and by employing a systematic workflow that includes both 1D and 2D NMR techniques, researchers can confidently verify the structure and purity of this important synthetic building block. This guide serves as a foundational tool for achieving that goal, bridging theoretical knowledge with practical, field-proven application.

References

-

University of São Paulo. Chemical Shifts 1H-NMR. [Link]

-

PubChem, National Center for Biotechnology Information. H-Tyr(Bzl)-OMe.HCl. [Link]

-

Davis, H. T. (2021). Restricted rotation (allyl groups) and their effect on 1H-NMR multiplets. YouTube. [Link]

-

Reich, H. J. NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin. [Link]

-

Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

-

PubChem, National Center for Biotechnology Information. This compound. [Link]

-

Aappharma. H-D-Tyr-OMe HCl, CAS 3728-20-9. [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

-

Oregon State University. 1H NMR Chemical Shift. [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

- Lichter, R. L., & Roberts, J. D. (1970). 15N NMR spectroscopy acids: 7—solvent effects on α‐and ω‐amino. Journal of the American Chemical Society, 92(8), 2495-2502.

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

-

Iowa State University. NMR Sample Preparation. [Link]

- Power, W. P., et al. (2006). Solid-state 35/37Cl NMR spectroscopy of hydrochloride salts of amino acids implicated in chloride ion transport channel selectivity. Journal of the American Chemical Society, 128(6), 1845–1855.

-

Creative Biostructure. Understanding 2D NMR Spectra. [Link]

Sources

- 1. emerypharma.com [emerypharma.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C13H18ClNO3 | CID 57362486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. H-D-TYR-OME HCL price,buy H-D-TYR-OME HCL - chemicalbook [chemicalbook.com]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. compoundchem.com [compoundchem.com]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 12. creative-biostructure.com [creative-biostructure.com]

Technical Guide: Stability Profile and Storage Protocols for H-D-Tyr(All)-OMe·HCl

Executive Summary

H-D-Tyr(All)-OMe[1]·HCl (Methyl (2R)-2-amino-3-[4-(prop-2-en-1-yloxy)phenyl]propanoate hydrochloride) is a specialized orthogonal building block used in peptide synthesis and medicinal chemistry. Its dual-protection scheme—a C-terminal methyl ester and a side-chain allyl ether—requires precise handling to maintain chemical integrity.

This guide details the physicochemical stability, degradation pathways, and rigorous storage protocols necessary to prevent hydrolysis, racemization, and hygroscopic degradation.

Quick Reference Data

| Parameter | Specification |

| Chemical Name | H-D-Tyr(O-Allyl)-OMe[1][2]·HCl |

| CAS Number | 367517-26-8 (Specific to D-isomer HCl salt) |

| Molecular Weight | 271.74 g/mol |

| Primary Risk | Hygroscopicity-induced ester hydrolysis |

| Storage Temp | -20°C (Long-term), 2–8°C (Working stock) |

| Atmosphere | Inert gas (Argon/Nitrogen) required |

Part 1: Chemical Identity and Structural Logic

Understanding the structural vulnerabilities of H-D-Tyr(All)-OMe·HCl is the foundation of proper handling. The molecule consists of three functional domains, each with distinct stability profiles:

-

The D-Amino Acid Backbone: The (R)-configuration is prone to racemization under basic conditions, particularly if the amine is deprotonated. The HCl salt form stabilizes this by keeping the amine protonated (

), reducing the risk of enolization at the alpha-carbon. -

The Methyl Ester (C-Terminus): This group is the most labile point. It is susceptible to hydrolysis (saponification) in the presence of moisture and base, or acid-catalyzed hydrolysis in the presence of moisture alone.

-

The Allyl Ether (Side-Chain): This protecting group masks the phenolic hydroxyl of the tyrosine. It is generally stable to acids (TFA) and mild bases but is sensitive to transition metals (Pd, Rh, Ru) used in deprotection steps.

Part 2: Stability Mechanisms and Degradation Pathways

Hydrolytic Instability (Moisture Sensitivity)

The primary degradation pathway is the hydrolysis of the methyl ester. While the HCl salt is acidic (retarding basic hydrolysis), the presence of water allows for acid-catalyzed hydrolysis, converting the ester back to the free acid form (H-D-Tyr(All)-OH).

-

Mechanism: Water attacks the carbonyl carbon of the ester. In the solid state, hygroscopic uptake of atmospheric water creates a micro-aqueous environment, accelerating this process.

-

Prevention: Strict desiccation is non-negotiable.

Racemization (Stereochemical Instability)

Racemization converts the valuable D-isomer into the L-isomer or a racemic mixture.

-

Trigger: Basic conditions (pH > 8) or tertiary amines (e.g., TEA, DIPEA) promote the abstraction of the

-proton. -

Risk Factor: Storing the compound in solution with traces of base, or allowing the solid salt to neutralize in humid air.

Oxidative Stability

The allyl group on the phenol protects the tyrosine ring from oxidative coupling (dityrosine formation). However, the allyl double bond itself is theoretically susceptible to oxidation (epoxidation) by strong oxidizers (e.g., ozone, peroxides), though this is rare under standard storage conditions.

Visualization: Degradation Pathways

The following diagram maps the potential breakdown routes of H-D-Tyr(All)-OMe·HCl.

Figure 1: Degradation pathways. Red paths indicate storage failures (moisture ingress), Yellow indicates handling errors (base exposure), and Grey represents intentional synthetic deprotection.

Part 3: Storage and Handling Protocols

To ensure reagent integrity (>98% purity) over 6–12 months, the following "Self-Validating" storage protocol must be implemented.

Protocol A: Long-Term Storage (Stock Powder)

-

Temperature: Store at -20°C .

-

Container: Amber glass vials with Teflon-lined screw caps. Avoid clear glass to prevent potential photochemical degradation of the allyl group over extended periods.

-

Atmosphere: Purge headspace with Argon or Nitrogen before sealing.

-

Secondary Containment: Place vials inside a sealed desiccator or a secondary jar containing active desiccant (silica gel or Drierite) within the freezer.

Protocol B: Handling and Reconstitution

-

Equilibration: Allow the frozen vial to warm to room temperature before opening .

-

Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic salt, initiating immediate hydrolysis.

-

-

Solvent Compatibility:

-

Preferred: Methanol (MeOH), DMSO, DMF.

-

Avoid: Water (unless for immediate use), basic buffers.

-

-

Solution Stability:

-

Solutions in DMSO/DMF are stable for <24 hours at room temperature.

-

For longer storage, freeze solutions at -80°C (stable for 1 month).

-

Visualization: Storage Workflow

Figure 2: The "Warm-Open-Purge-Freeze" cycle. This loop prevents moisture accumulation during repeated usage.

Part 4: Quality Control (QC) Methodology

Researchers should verify the purity of H-D-Tyr(All)-OMe·HCl upon receipt and annually thereafter.

HPLC Analysis (Purity Check)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: Water + 0.1% TFA.

-

Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.

-

Gradient: 5% B to 95% B over 20 minutes.

-

Detection: UV at 220 nm (peptide bond) and 280 nm (aromatic ring).

-

Expected Result: Single peak. Hydrolysis impurities (Free acid) will elute earlier (more polar).

TLC (Quick Check)

-

Stationary Phase: Silica Gel 60 F254.

-

Mobile Phase: Chloroform : Methanol : Acetic Acid (90:10:1).

-

Visualization: UV light (254 nm) or Ninhydrin stain (detects free amine).

-

Differentiation: The ester (product) will have a higher Rf value than the hydrolyzed free acid.

Solubility Test

-

Dissolve 1 mg in 1 mL of Water.

-

Pass: Clear, colorless solution.

-

Fail: Turbidity (polymerization/aggregation) or insolubility (salt degradation).

References

-

PubChem. (n.d.).[1][3] Compound Summary: H-D-Tyr(all)-ome hcl (CID 57362486).[1] National Center for Biotechnology Information. Retrieved from [Link][1]

- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. (General reference for Allyl/Methyl ester stability).

- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. 3rd Ed. Wiley-Interscience.

Sources

An In-depth Technical Guide to (R)-Methyl 3-(4-(allyloxy)phenyl)-2-aminopropanoate hydrochloride

A comprehensive exploration of the synthesis, properties, and potential applications of a niche tyrosine derivative.

Foreword

(R)-Methyl 3-(4-(allyloxy)phenyl)-2-aminopropanoate hydrochloride is a specialized derivative of the amino acid tyrosine. As a chiral building block, it holds potential for researchers and scientists in the field of drug development and organic synthesis. The presence of an allyloxy group, a methyl ester, and a primary amine offers multiple reaction sites for the construction of more complex molecules. This guide provides a detailed overview of its chemical and physical properties, outlines a probable synthetic route with a step-by-step protocol, discusses analytical characterization methods, and explores its potential applications and safety considerations.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. While extensive experimental data for this specific molecule is not widely published, we can infer its key characteristics based on its structural similarity to other tyrosine derivatives.

Table 1: General and Physicochemical Properties

| Property | Value (Predicted/Inferred) |

| IUPAC Name | (2R)-2-amino-3-(4-prop-2-enoxyphenyl)propanoic acid methyl ester hydrochloride |

| Molecular Formula | C₁₃H₁₈ClNO₃ |

| Molecular Weight | 271.74 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | Not available. Expected to be a defined melting point characteristic of a crystalline solid. |

| Solubility | Expected to be soluble in water, methanol, and DMSO. |

| pKa | The pKa of the protonated amine is anticipated to be in the range of 9-10, typical for primary ammonium ions. |

Synthesis and Purification

The synthesis of (R)-Methyl 3-(4-(allyloxy)phenyl)-2-aminopropanoate hydrochloride can be approached through a multi-step process starting from the readily available amino acid, (R)-Tyrosine. The synthetic strategy involves protection of the amino and carboxylic acid groups, etherification of the phenolic hydroxyl group, and subsequent deprotection.

Synthetic Workflow

A logical synthetic pathway is illustrated below. This workflow is designed to ensure high yields and purity of the final product.

Caption: Synthetic workflow for (R)-Methyl 3-(4-(allyloxy)phenyl)-2-aminopropanoate hydrochloride.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of the target compound.

Step 1: Protection of (R)-Tyrosine

-

Esterification: Suspend (R)-Tyrosine in methanol. Cool the mixture in an ice bath. Slowly add thionyl chloride dropwise while stirring. The reaction will generate HCl gas, which catalyzes the esterification of the carboxylic acid to a methyl ester. After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours to ensure complete conversion. Monitor the reaction by Thin Layer Chromatography (TLC).

-

Amino Group Protection: After removing the methanol under reduced pressure, dissolve the resulting crude methyl ester in a suitable solvent like dichloromethane. Add a base, such as triethylamine, followed by di-tert-butyl dicarbonate (Boc₂O) to protect the amino group as a tert-butyloxycarbonyl (Boc) carbamate. Stir at room temperature until the reaction is complete as indicated by TLC.

Step 2: Allylation of the Phenolic Hydroxyl Group

-

Dissolve the Boc-protected tyrosine methyl ester from the previous step in an appropriate solvent, such as acetone or DMF.

-

Add a base, for instance, potassium carbonate, to deprotonate the phenolic hydroxyl group.

-

Add allyl bromide to the reaction mixture and heat to reflux. The allylation reaction will proceed via nucleophilic substitution. Monitor the progress by TLC.

-

Once the reaction is complete, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

Step 3: Deprotection and Hydrochloride Salt Formation

-

Dissolve the crude product from the allylation step in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

-

Prepare a solution of hydrochloric acid in methanol (methanolic HCl). Add this solution dropwise to the stirred solution of the protected intermediate. This will simultaneously cleave the Boc protecting group and form the hydrochloride salt of the primary amine.

-

The desired product, (R)-Methyl 3-(4-(allyloxy)phenyl)-2-aminopropanoate hydrochloride, will precipitate out of the solution as a solid.

Step 4: Purification

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with a cold, non-polar solvent like diethyl ether to remove any organic impurities.

-

Recrystallize the crude product from a suitable solvent system, such as methanol/diethyl ether, to obtain the final product in high purity.

-

Dry the purified crystals under vacuum.

Analytical Characterization

To confirm the identity and purity of the synthesized (R)-Methyl 3-(4-(allyloxy)phenyl)-2-aminopropanoate hydrochloride, a combination of analytical techniques should be employed.

Table 2: Analytical Methods for Characterization

| Technique | Expected Results |

| ¹H NMR | The spectrum should show characteristic peaks for the aromatic protons, the allylic protons (including the double bond), the methoxy group of the ester, and the protons on the chiral backbone. The integration of these peaks should correspond to the number of protons in the molecule. |

| ¹³C NMR | The spectrum will display distinct signals for each unique carbon atom, including the carbonyl carbon of the ester, the aromatic carbons, the carbons of the allyl group, and the aliphatic carbons of the amino acid backbone. |

| Mass Spectrometry (MS) | The mass spectrum should exhibit a molecular ion peak corresponding to the mass of the free base form of the molecule. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. |

| Infrared (IR) Spectroscopy | The IR spectrum will show characteristic absorption bands for the N-H bonds of the ammonium salt, the C=O stretch of the ester, the C-O-C stretch of the ether, and the C=C stretch of the allyl group. |

| Chiral HPLC | To confirm the enantiomeric purity of the (R)-isomer, analysis using a chiral High-Performance Liquid Chromatography (HPLC) column is essential. |

Potential Applications in Research and Drug Development

As a derivative of tyrosine, this compound is of interest in medicinal chemistry and drug discovery. The allyloxy group provides a handle for further chemical modifications.

-

Peptide Synthesis: It can be incorporated into peptides to introduce a non-natural amino acid, potentially altering the peptide's conformation and biological activity.

-

Scaffold for Drug Discovery: The core structure can serve as a starting point for the synthesis of more complex molecules with potential therapeutic applications. The allyl group can be further functionalized through various reactions such as epoxidation, dihydroxylation, or metathesis, allowing for the creation of a library of diverse compounds for biological screening.

-

Probes and Ligands: The molecule could be modified to create chemical probes or ligands for studying biological systems, such as enzyme inhibitors or receptor antagonists.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling (R)-Methyl 3-(4-(allyloxy)phenyl)-2-aminopropanoate hydrochloride.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

(R)-Methyl 3-(4-(allyloxy)phenyl)-2-aminopropanoate hydrochloride represents a versatile building block for organic synthesis and medicinal chemistry. While specific experimental data is limited, its synthesis from (R)-Tyrosine is feasible through established chemical transformations. Its unique combination of functional groups opens up possibilities for the creation of novel molecules with potential biological activity. Further research into its properties and applications is warranted to fully explore its potential in the scientific community.

References

Due to the limited public information available for this specific compound, this guide has been constructed based on general principles of organic chemistry and knowledge of related tyrosine derivatives. For protocols and properties of similar compounds, researchers are encouraged to consult chemical databases and synthesis journals.

H-D-Tyr(all)-ome hcl CAS number 367517-26-8

An In-depth Technical Guide to D-Tyrosine Methyl Ester Hydrochloride

Abstract

This technical guide provides a comprehensive overview of D-Tyrosine methyl ester hydrochloride (H-D-Tyr-OMe HCl), a pivotal amino acid derivative for researchers, scientists, and professionals in drug development. The document elucidates its chemical identity, physicochemical properties, synthesis, and analytical characterization. Furthermore, it delves into its significant applications in neuroscience, as a pharmaceutical intermediate, and in peptide synthesis, supported by detailed experimental protocols and workflow diagrams. This guide serves as an authoritative resource, grounded in scientific literature, to facilitate the effective utilization of this compound in a research and development setting.

Introduction and Compound Identification

This guide focuses on D-Tyrosine methyl ester hydrochloride, a derivative of the non-essential amino acid D-tyrosine. It is crucial to note that the initial query for "H-D-Tyr(all)-ome hcl" with CAS number 367517-26-8 did not correspond to a readily identifiable compound in major chemical databases. The nomenclature and CAS number provided likely contain inaccuracies. Based on the structural components of the name, the most probable compound of interest is D-Tyrosine methyl ester hydrochloride , which is correctly identified by CAS Number 3728-20-9 .[1][2]

The term "(all)" in the original query is ambiguous. It may be a typographical error or a non-standard abbreviation. In synthetic chemistry, "All" can denote an allyl protecting group. For context, compounds like Fmoc-O-allyl-L-tyrosine are used in peptide synthesis where the allyl group offers a distinct deprotection strategy.[3] However, without a matching CAS number, this remains speculative. This guide will proceed with a detailed examination of the well-documented and widely used D-Tyrosine methyl ester hydrochloride.

D-Tyrosine methyl ester hydrochloride serves as a versatile building block in organic synthesis. The esterification of the carboxylic acid to a methyl ester and its formulation as a hydrochloride salt enhance its stability and solubility in organic solvents, making it a more tractable reagent than its parent amino acid for various synthetic applications.[4]

Physicochemical and Structural Properties

The fundamental properties of H-D-Tyr-OMe HCl are critical for its application in experimental design. Its identity is confirmed by a unique combination of physical constants and spectroscopic data.

Key Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 3728-20-9 | [1][2] |

| Molecular Formula | C₁₀H₁₄ClNO₃ | [1][5] |

| Molecular Weight | 231.68 g/mol | [5][6] |

| IUPAC Name | methyl (2R)-2-amino-3-(4-hydroxyphenyl)propanoate;hydrochloride | [7][8] |

| Appearance | White to off-white or pale cream powder/crystalline powder | [1][7] |

| Melting Point | 184-193 °C; 190-200°C | [1][7] |

| Solubility | Soluble in water, methanol, and DMSO | [6][9] |

| Optical Rotation | [a]D²⁰ = -35 ± 2º (c=1 in DMF) | [1] |

| Storage Conditions | 0-8 °C, sealed storage, away from moisture | [1] |

Structural Elucidation

The structure of H-D-Tyr-OMe HCl features a chiral center at the alpha-carbon, with the D-configuration (R-configuration according to Cahn-Ingold-Prelog priority rules). The presence of the methyl ester, the free amine (as a hydrochloride salt), and the phenolic hydroxyl group makes it a trifunctional molecule, offering multiple sites for chemical modification.

Caption: Chemical structure of D-Tyrosine methyl ester.

Synthesis and Purification Workflow

The most common and efficient method for the preparation of amino acid methyl ester hydrochlorides is the Fischer esterification of the corresponding amino acid. This typically involves reacting the amino acid with methanol in the presence of an acid catalyst.

Rationale for Synthetic Approach

The use of trimethylchlorosilane (TMSCl) in methanol is a highly effective method for this transformation.[10] TMSCl reacts with methanol in situ to generate HCl, which protonates the carboxylic acid, activating it for nucleophilic attack by methanol. This one-pot procedure is known for its mild reaction conditions and high yields, avoiding the use of more corrosive reagents like thionyl chloride.[10][11]

Detailed Synthesis Protocol

Objective: To synthesize H-D-Tyr-OMe HCl from D-Tyrosine.

Materials:

-

D-Tyrosine (1 equivalent)

-

Methanol (anhydrous)

-

Trimethylchlorosilane (TMSCl) (2 equivalents)

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Suspend D-Tyrosine (1 eq.) in a round-bottom flask with anhydrous methanol (approx. 10 volumes).

-

Cool the suspension in an ice bath.

-

Slowly add freshly distilled trimethylchlorosilane (2 eq.) to the stirred suspension. The addition is exothermic.

-

Remove the ice bath and allow the mixture to stir at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to yield the crude product.

-

The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether) to obtain high-purity H-D-Tyr-OMe HCl.[10]

Caption: Workflow for the synthesis of H-D-Tyr-OMe HCl.

Analytical Characterization for Quality Assurance

Ensuring the purity and structural integrity of H-D-Tyr-OMe HCl is paramount for its reliable use in sensitive applications like peptide synthesis and biological assays. High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing purity.

Protocol: Purity Determination by RP-HPLC

Objective: To determine the purity of a synthesized batch of H-D-Tyr-OMe HCl.

Instrumentation & Reagents:

-

HPLC system with a UV detector

-

Reverse-phase C18 column

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Sample dissolved in Mobile Phase A

Procedure:

-

Prepare a standard solution of H-D-Tyr-OMe HCl at a known concentration (e.g., 1 mg/mL).

-

Set up the HPLC system with a C18 column.

-

Equilibrate the column with a starting mixture of Mobile Phase A and B (e.g., 95% A, 5% B).

-

Inject the sample solution.

-

Run a linear gradient to increase the concentration of Mobile Phase B (e.g., from 5% to 95% over 20 minutes).

-

Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 275 nm).

-

The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.[7]

Caption: Analytical workflow for HPLC-based purity assessment.

Core Applications in Scientific Research

H-D-Tyr-OMe HCl is a valuable tool across several scientific disciplines due to its unique structural features.

Neuroscience Research: A Precursor to Neurotransmitters

D-Tyrosine and its derivatives are utilized in neuroscience to study the synthesis and function of catecholamine neurotransmitters, including dopamine and norepinephrine.[1] Although L-Tyrosine is the natural precursor, the administration of D-Tyrosine can influence catecholaminergic pathways. As a methyl ester, H-D-Tyr-OMe HCl may exhibit different pharmacokinetic properties, such as improved ability to cross the blood-brain barrier, making it a compound of interest for studies on cognitive function, mood, and neurological disorders.[1][12]

Caption: Simplified catecholamine synthesis pathway.

Pharmaceutical Intermediate

H-D-Tyr-OMe HCl serves as a key starting material or intermediate in the synthesis of complex pharmaceutical compounds. Its defined stereochemistry and protected carboxyl group make it ideal for multi-step syntheses where precise control over chirality is essential. For instance, it is cited as an intermediate in the synthesis of oxybutynin chloride, an inhibitor of proliferation in bladder smooth muscle cells.[7]

Peptide Synthesis: Incorporating Unnatural Amino Acids

The incorporation of D-amino acids into peptide sequences is a common strategy in drug discovery to enhance the metabolic stability of peptide-based therapeutics.[13] Peptides containing D-amino acids are less susceptible to degradation by proteases, which typically recognize L-amino acids. H-D-Tyr-OMe HCl is used as a building block to introduce a D-tyrosine residue into a peptide chain during either solution-phase or solid-phase peptide synthesis (SPPS).[13][14]

Caption: Incorporation of D-Tyrosine in Solid-Phase Peptide Synthesis.

Handling, Storage, and Safety

Proper handling and storage are essential to maintain the integrity of H-D-Tyr-OMe HCl.

-

Storage: The compound should be stored in a tightly sealed container at 0-8 °C, protected from moisture and light.[1]

-

Safety: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

D-Tyrosine methyl ester hydrochloride (CAS 3728-20-9) is a highly versatile and valuable chemical entity in modern research and development. Its utility as a precursor in neuroscience, a chiral building block in pharmaceutical synthesis, and a tool for creating stabilized peptides underscores its importance. This guide has provided a detailed technical framework, from its fundamental properties and synthesis to its practical applications, to empower scientists to leverage this compound to its full potential in their experimental endeavors.

References

- Hci - ChemBK. (2024, April 9).

- Methyl D-tyrosinate hydrochloride - ChemScene. (n.d.).

- H-Tyr-OMe.HCl | Amino Acid Derivative - MedchemExpress.com. (n.d.).

- D-Tyrosine methyl ester hydrochloride – Chem-Impex. (n.d.).

- D-Tyrosine methyl ester hydrochloride, 98% 5 g | Buy Online | Thermo Scientific Chemicals. (n.d.).

- The Chemistry and Applications of H-Tyr-OMe in Drug Discovery. (2026, January 29).

- Preparation method of L-tyrosine derivative - Google Patents. (n.d.).

- H-D-Tyr-OMe HCl, CAS 3728-20-9, D-Tyrosine methyl ester hydrochloride salt. (n.d.).

- L-Tyrosine Methyl Ester Hydrochloride | 3417-91-2 - TCI Chemicals. (n.d.).

- Neuro-Cognitive Effects of Acute Tyrosine Administration on Reactive and Proactive Response Inhibition in Healthy Older Adults - PubMed Central. (n.d.).

- HPLC EVALUATION OF TYROSINE AND ITS METABOLITES - Univerzita Karlova. (n.d.).

- Derivatization of the l-tyrosine side chain - ResearchGate. (n.d.).

- Application Notes and Protocols: H-D-His(τ-Trt)-OMe · HCl in Manual Peptide Synthesis - Benchchem. (n.d.).

- From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment - PMC - PubMed Central. (n.d.).

- Fmoc-O-allyl-L-tyrosine - Chem-Impex. (n.d.).

- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15).

- Effect of tyrosine supplementation on clinical and healthy populations under stress or cognitive demands--A review - PubMed. (n.d.).

- methyl D-tyrosinate hydrochloride | C10H14ClNO3 | CID 134565 - PubChem - NIH. (n.d.).

- Application of High-Throughput Competition Experiments in the Development of Aspartate-Directed Site-Selective Modification of Tyrosine Residues in Peptides - NIH. (n.d.).

- CAS No : 3417-91-2 | Product Name : L-Tyrosine Methyl Ester Hydrochloride. (n.d.).

- Process for the solid phase synthesis of peptides which contain sulfated tyrosine - Google Patents. (n.d.).

- Reverse Regioselectivity of Aminopalladation: Palladium-Catalyzed Oxidative Tandem Cyclization for the Construction of Aza-oxabicyclo[4.2.1]nonane | Organic Letters - ACS Publications. (2026, January 28).

- Fmoc-O-allyl-L-tyrosine - Creative Peptides. (n.d.).

- Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. (n.d.).

- A Convenient Synthesis of Amino Acid Methyl Esters - PMC - NIH. (n.d.).

- Amino acid methyl ester hydrochloride preparation - Google Patents. (n.d.).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. peptide.com [peptide.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. chemscene.com [chemscene.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. D-Tyrosine methyl ester hydrochloride, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. methyl D-tyrosinate hydrochloride | C10H14ClNO3 | CID 134565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chembk.com [chembk.com]

- 10. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents [patents.google.com]

- 12. Effect of tyrosine supplementation on clinical and healthy populations under stress or cognitive demands--A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Application of High-Throughput Competition Experiments in the Development of Aspartate-Directed Site-Selective Modification of Tyrosine Residues in Peptides - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Strategies for Efficient Coupling of H-D-Tyr(all)-OMe HCl in Solid-Phase Peptide Synthesis

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the successful incorporation of H-D-Tyr(all)-OMe HCl into peptide sequences using Solid-Phase Peptide Synthesis (SPPS). This compound is a valuable building block for creating modified peptides, but its unique structure—featuring a D-configuration, a sterically demanding O-allyl protecting group, and a C-terminal methyl ester—presents distinct challenges to standard coupling procedures. This document outlines the underlying chemical principles, compares various coupling strategies, and offers field-proven, step-by-step protocols designed for researchers, scientists, and drug development professionals to achieve high coupling efficiency and final peptide purity.

Introduction: Understanding the Unique Challenges

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the stepwise assembly of amino acids on a solid support.[1] While standard amino acids are often coupled with high efficiency, non-canonical or modified residues require specialized strategies. This compound, or O-Allyl-D-tyrosine methyl ester hydrochloride, is one such residue.[2] Its incorporation is often desired for introducing conformational constraints (D-amino acid), providing an orthogonal handle for post-synthetic modification (O-allyl group), or for use in solution-phase fragment condensation (C-terminal methyl ester).

However, these same features create significant hurdles in SPPS:

-

Steric Hindrance: The bulky O-allyl group on the tyrosine side chain can sterically impede the approach of the activated carboxyl group to the resin-bound N-terminal amine, slowing down reaction kinetics and leading to incomplete couplings.[3] This effect is compounded by the inherent bulk of the tyrosine residue itself.

-

D-Configuration: While not a chemical impediment, the use of a D-amino acid is a critical structural feature that must be maintained without racemization, a risk that increases during prolonged or harsh activation conditions.

-

C-Terminal Methyl Ester: This derivative is primarily designed for solution-phase synthesis. In SPPS, the incoming amino acid must have a free carboxylic acid to be activated for coupling. Therefore, this compound cannot be the first amino acid attached to a standard resin linker (e.g., Wang or Rink Amide) that requires a carboxyl group for loading. It must be coupled onto a pre-existing peptide-resin chain.

-

Peptide Aggregation: Sequences containing bulky, hydrophobic residues are prone to forming secondary structures on the resin, causing chains to aggregate and rendering the N-terminal amine inaccessible for coupling.[4] The hydrophobicity of the protected tyrosine derivative can contribute to this issue.

Overcoming these challenges requires a carefully optimized strategy, focusing on the selection of highly efficient coupling reagents, appropriate reaction conditions, and rigorous monitoring.

Selecting the Optimal Coupling Strategy

The success of incorporating a hindered amino acid like this compound hinges on generating a highly reactive activated species that can overcome the steric barriers while minimizing side reactions.

Comparison of Coupling Reagents

Modern SPPS relies on in situ activating reagents that convert the amino acid's carboxylic acid into a highly reactive intermediate. The choice of reagent is critical. Aminium/Uronium salt-based reagents are generally preferred for difficult couplings over carbodiimides due to their higher reactivity and lower risk of certain side reactions.[5]

| Reagent Class | Examples | Mechanism of Action & Suitability for Hindered Couplings |

| Aminium/Uronium (HOAt-based) | HATU , HCTU | Forms highly reactive OAt- or 6-Cl-OBt-esters. HOAt's pyridine nitrogen provides anchimeric assistance, accelerating the coupling. HATU is considered the gold standard for difficult couplings , including N-methylated and other sterically hindered residues, due to its superior reactivity.[5] |

| Aminium/Uronium (HOBt-based) | HBTU, TBTU | Forms OBt-active esters. While effective for many standard couplings, they are generally less reactive than their HOAt-based counterparts. May require longer reaction times or double coupling for hindered residues. |

| Aminium/Uronium (Oxyma-based) | COMU , HDMC | Forms Oxyma-active esters. COMU's reactivity is comparable to HATU, offering a highly efficient and safer alternative as it avoids the potentially explosive HOBt/HOAt byproducts.[5][6] |

| Carbodiimides | DIC, EDC | Forms a reactive O-acylisourea intermediate, which then reacts with an additive (e.g., Oxyma Pure, HOBt) to form the active ester. The DIC/Oxyma combination is a powerful, cost-effective, and racemization-suppressing choice, often used in automated microwave synthesizers.[6] |

Recommendation: For this compound, high-reactivity aminium salts such as HATU or COMU are the primary recommendation. The DIC/Oxyma system is a strong secondary choice, particularly when cost and safety are primary concerns.

The Role of Base and Solvent

-

Base: A tertiary amine base is required to deprotonate the amino acid's ammonium salt and neutralize the proton released during the reaction.[7]

-

N,N-Diisopropylethylamine (DIPEA/DIEA): The most common choice. Its bulky nature prevents it from acting as a nucleophile.

-

2,4,6-Collidine: A more sterically hindered and less nucleophilic base than DIPEA. It is sometimes preferred for sensitive couplings to further minimize side reactions, though its bulk can occasionally slow the desired reaction.

-

-

Solvent: The solvent must effectively swell the resin support to ensure reagents can access the reactive sites.[1]

-

N,N-Dimethylformamide (DMF): The most widely used solvent in SPPS.

-

N-Methyl-2-pyrrolidone (NMP): A stronger solvent that can improve resin swelling and disrupt peptide aggregation more effectively than DMF, making it a good choice for difficult sequences.

-

Workflow and Mechanism Diagrams

To visualize the process, the following diagrams illustrate the general SPPS cycle and the activation mechanism.

Caption: General workflow for a single coupling cycle in Fmoc-SPPS.

Caption: Simplified activation and coupling mechanism using HATU.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS).

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for maximizing coupling efficiency, especially if aggregation is anticipated or previous coupling attempts have failed.

Materials:

-

Fmoc-protected peptide-resin (pre-swollen in DMF for 30-60 minutes).

-

N-α-Fmoc-H-D-Tyr(all)-OH (Note: The free acid is required for activation, not the methyl ester HCl salt).

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

DIPEA (N,N-Diisopropylethylamine).

-

Anhydrous SPPS-grade DMF or NMP.

-

SPPS reaction vessel.

Procedure:

-

Resin Preparation:

-

Ensure the N-terminal Fmoc group of the peptide-resin has been removed using 20% piperidine in DMF and the resin has been thoroughly washed with DMF (at least 5-7 times).

-

-

Activation Solution Preparation (Pre-activation):

-

In a separate vial, dissolve 4 equivalents of N-α-Fmoc-H-D-Tyr(all)-OH and 3.9 equivalents of HATU relative to the resin substitution level in a minimal volume of DMF.

-

Add 8 equivalents of DIPEA to the solution.

-

Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color.

-

-

Coupling Reaction:

-

Drain the DMF from the washed peptide-resin.

-

Immediately add the pre-activated amino acid solution to the resin.

-

Agitate the mixture at room temperature for 1-2 hours. For particularly difficult couplings, the reaction time can be extended to 4 hours, or performed at a slightly elevated temperature (e.g., 35-40°C) if using a compatible synthesis platform.

-

-

Washing:

-

Drain the reaction solution from the vessel.

-

Wash the peptide-resin thoroughly with DMF (3 times), followed by DCM (3 times), and finally DMF (3 times) to remove all soluble reagents and byproducts.

-

-

Monitoring the Coupling:

-

Perform a qualitative Kaiser test on a small sample of the resin beads.[8]

-

Result Interpretation:

-

Beads remain colorless/yellow: Coupling is complete. Proceed to the next deprotection step.

-

Beads turn dark blue: Coupling is incomplete. Significant free amine remains. Proceed to step 6.

-

-

-

Recoupling (if necessary):

-

If the Kaiser test is positive, repeat steps 2-4 for a second coupling.

-

If the Kaiser test remains positive after a second coupling, cap the unreacted amines using a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion peptides.

-

Protocol 2: Cost-Effective Coupling using DIC/Oxyma

This protocol provides a robust and economical alternative to aminium salt reagents.

Materials:

-

Fmoc-protected peptide-resin (pre-swollen in DMF).

-

N-α-Fmoc-H-D-Tyr(all)-OH.

-

DIC (N,N'-Diisopropylcarbodiimide).

-

Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate).

-

Anhydrous SPPS-grade DMF.

-

SPPS reaction vessel.

Procedure:

-

Resin Preparation:

-

Perform N-terminal Fmoc deprotection and wash the resin as described in Protocol 1, Step 1.

-

-

Reagent Addition:

-

To the drained peptide-resin, add a solution of 4 equivalents of N-α-Fmoc-H-D-Tyr(all)-OH and 4 equivalents of Oxyma Pure dissolved in DMF.

-

Agitate for 1-2 minutes to ensure thorough mixing.

-

Add 4 equivalents of DIC to the vessel. Caution: DIC can cause skin irritation; handle with care.

-

-

Coupling Reaction:

-

Agitate the mixture at room temperature for 2-4 hours. The formation of the byproduct, diisopropylurea (DIU), may be observed as a white precipitate, which is normal.

-

-

Washing:

-

Drain the reaction solution and wash the resin as described in Protocol 1, Step 4. Ensure DIU is fully washed away.

-

-

Monitoring and Recoupling:

-

Perform a Kaiser test as described in Protocol 1, Step 5.

-

If the test is positive, perform a recoupling or capping as needed (Protocol 1, Step 6).

-

Troubleshooting Common Issues

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Positive Kaiser Test after Double Coupling | 1. Severe peptide aggregation on the resin.[4] 2. Steric hindrance is too great for the chosen conditions. 3. Poor resin swelling. | 1. Switch solvent from DMF to NMP. 2. Use a more powerful coupling reagent (e.g., switch from DIC/Oxyma to HATU). 3. Perform the coupling at an elevated temperature (e.g., 50°C for 30-60 min) if using a microwave peptide synthesizer.[3] 4. Cap the unreacted amines and proceed with the synthesis. |

| Low Final Peptide Purity/Yield | 1. Incomplete coupling at the hindered residue step, leading to deletion sequences. 2. Racemization during activation. | 1. Ensure a negative Kaiser test is achieved at every step. Use capping to terminate failed sequences. 2. Avoid excessively long pre-activation times (>10 minutes). Use additives like Oxyma or HOAt which are known to suppress racemization. |

| Side Reaction with Allyl Group | The allyl group is generally stable to standard Fmoc-SPPS conditions but can be sensitive to certain reagents not typically used in this context. | Stick to standard Fmoc deprotection (piperidine) and TFA-based cleavage cocktails. The allyl group is designed for orthogonal removal using palladium catalysts post-synthesis.[9] |

Conclusion

The successful incorporation of this compound into a peptide sequence is readily achievable with a well-considered SPPS strategy. The primary challenge of steric hindrance can be effectively overcome by employing high-reactivity coupling reagents such as HATU, COMU, or the DIC/Oxyma system. Careful execution of the coupling protocol, including appropriate choices of base and solvent, along with diligent monitoring via the Kaiser test, will ensure high coupling efficiency. By following the detailed protocols and troubleshooting advice provided in this guide, researchers can confidently utilize this valuable modified amino acid to advance their peptide-based research and development efforts.

References

-

Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed mechanism for activation by uronium salt. [Image]. Retrieved from [Link]

-

Muttenthaler, M., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Angewandte Chemie International Edition, 60(24), 13238-13257. Retrieved from [Link]

- Guibé, F. (1992). Allyl side chain protection in peptide synthesis. (EP0518295A2). Google Patents.

-

AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

-

AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 57362486, this compound. Retrieved from [Link]

-

CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

-

Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2, 3247–3256. Retrieved from [Link]

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

Sources

- 1. bachem.com [bachem.com]

- 2. This compound | C13H18ClNO3 | CID 57362486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

- 5. bachem.com [bachem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. peptide.com [peptide.com]

- 8. chempep.com [chempep.com]

- 9. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]

Application Note: Protocol for Incorporating H-D-Tyr(all)-OMe·HCl into Peptidomimetics

[1][2][3]

Executive Summary

H-D-Tyr(all)-OMe·HCl (Methyl (2R)-2-amino-3-[4-(prop-2-en-1-yloxy)phenyl]propanoate hydrochloride) is a specialized building block designed for the synthesis of protease-resistant peptidomimetics and macrocyclic "stapled" peptides .

This guide outlines the specific protocols for incorporating this residue into peptide backbones. Unlike standard L-amino acids, this compound introduces two critical functional attributes:

-

D-Stereochemistry: Confers resistance to proteolytic degradation (specifically chymotrypsin) and induces specific conformational turns (e.g.,

-turns). -

O-Allyl Side Chain: Acts as an orthogonal handle for Ring-Closing Metathesis (RCM) or Palladium-catalyzed functionalization.

Compound Profile & Handling

| Property | Specification |

| Chemical Name | H-D-Tyr(all)-OMe·HCl |

| Function | Amine Component (Nucleophile) / RCM Precursor |

| Molecular Weight | ~271.74 g/mol (Free base: ~235.28) |

| Solubility | High in DMSO, DMF, Methanol; Moderate in Water. |

| Hygroscopicity | High . Store in desiccator at -20°C. |

| Stereochemistry | D-isomer (R-configuration at |

Critical Handling Note: As a hydrochloride salt, the

Protocol A: Solution Phase Incorporation (Coupling)

Context: This protocol describes coupling H-D-Tyr(all)-OMe·HCl (Amine Component) to a protected amino acid or peptide fragment PG-Xaa-OH (Carboxyl Component).

Reagents

-

Carboxyl Component: PG-Xaa-OH (1.0 equiv) (where PG = Boc, Fmoc, or Cbz)

-

Amine Component: H-D-Tyr(all)-OMe·HCl (1.1 equiv)

-

Coupling Agent: HATU (1.0 equiv) or EDC·HCl/HOBt (1.1 equiv)

-

Base: N,N-Diisopropylethylamine (DIPEA) (2.5 - 3.0 equiv)

-

Solvent: Anhydrous DMF or DCM.

Step-by-Step Methodology

-

Activation: Dissolve PG-Xaa-OH (1.0 equiv) and HATU (1.0 equiv) in anhydrous DMF.

-

Note: If using EDC/HOBt, add HOBt first, stir for 5 min, then add EDC.

-

Add DIPEA (1.0 equiv) to initiate activation. Stir for 2–5 minutes. Do not exceed 10 minutes to avoid racemization of the activated ester.

-

-

Neutralization of the Amine Salt (The Critical Step): In a separate vial, dissolve H-D-Tyr(all)-OMe·HCl (1.1 equiv) in minimal DMF. Add DIPEA (1.5 - 2.0 equiv).

-

Checkpoint: Verify pH is basic (wet pH paper ~8-9). The solution must be basic to ensure the amine is free (

).

-

-

Coupling: Add the neutralized H-D-Tyr(all)-OMe solution to the activated PG-Xaa-OBt/OAt mixture. Stir at Room Temperature (RT) under inert atmosphere (

or Ar) for 2–4 hours. -

Monitoring: Monitor via TLC or LC-MS. Look for the disappearance of the activated ester and the formation of the product PG-Xaa-D-Tyr(all)-OMe.

-

Workup:

-

Dilute with EtOAc.

-

Wash sequentially with: 5% citric acid (removes excess amine/base), Water, 5%

(removes unreacted acid), and Brine. -

Dry over

, filter, and concentrate.

-

Workflow Visualization

Figure 1: Convergent synthesis workflow for incorporating the hydrochloride salt into a peptide backbone.

Protocol B: Macrocyclization (Ring-Closing Metathesis)

Context: Once incorporated, the O-Allyl group serves as a "stapling" point. This protocol assumes the peptide contains a second olefin-bearing residue (e.g., another Tyr(all), Allylglycine, or Ser(all)).[1]

Reagents

-

Catalyst: Grubbs II or Hoveyda-Grubbs II (5–10 mol%).

-

Solvent: 1,2-Dichloroethane (DCE) or DCM (Degassed).

-

Concentration: Dilute conditions (0.5 mM – 2 mM) are mandatory to favor intramolecular cyclization over intermolecular polymerization.

Step-by-Step Methodology

-

Degassing (Crucial): Dissolve the linear peptide precursor in DCE. Sparge with Argon for 15–20 minutes. Oxygen poisons Ruthenium catalysts.

-

Catalyst Addition: Add Grubbs II catalyst (dissolved in minimal degassed DCE) to the peptide solution.

-

Tip: Add catalyst in two portions (e.g., 5 mol% at T=0, 5 mol% at T=2h) to drive completion.

-

-

Reflux: Heat to 40–50°C (DCM) or 60–80°C (DCE) for 2–12 hours.

-

Note: Microwave irradiation (80°C, 10-20 min) often accelerates this step significantly.

-

-

Quenching: Add DMSO (50 eq relative to catalyst) or activated charcoal to scavenge the Ruthenium. Filter through Celite.

-

Analysis: LC-MS will show a mass shift of -28 Da (loss of ethylene,

) confirming cyclization.

RCM Pathway Diagram

Figure 2: Mechanism of Ring-Closing Metathesis (RCM) utilizing the O-Allyl handle.

Strategic Applications & Rationale

Why D-Tyrosine?

Incorporating the D-isomer (H-D-Tyr...) is a medicinal chemistry strategy to improve metabolic stability .

-

Mechanism: Endogenous proteases (like chymotrypsin) are stereoselective for L-amino acids. The D-configuration distorts the scissile bond geometry, preventing the enzyme's catalytic triad from accessing the amide bond [1].

-

Conformation: D-amino acids are potent inducers of

-turns (specifically Type II' turns) in peptide chains, often used to mimic the bioactive turn structures of proteins.

Why O-Allyl (Side Chain)?

The allyl ether is chemically orthogonal to standard protecting groups (Fmoc, Boc, tBu).

-

Stapling: As detailed in Protocol B, it allows for the formation of hydrocarbon staples which lock peptides into alpha-helical conformations, improving cell permeability [2].

-

Functionalization: The alkene can be oxidized to an aldehyde (ozonolysis) or reacted via "Click" chemistry (thiol-ene) to conjugate fluorophores or drugs.

QC & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Coupling Yield | Incomplete neutralization of HCl salt. | Ensure DIPEA is added to the H-D-Tyr solution before mixing. Check pH. |

| Racemization | Base added to activated ester too early/long. | Do not pre-incubate the activated acid with base for >5 mins. Use HATU/HOAt. |

| RCM Failure (No Rxn) | Catalyst poisoning by Oxygen. | Degas solvents rigorously. Use a glovebox if possible. |

| RCM Polymerization | Concentration too high. | Dilute reaction to <1 mM to favor intramolecular reaction. |

References

-

Gentilucci, L., et al. (2010). "Peptides containing D-amino acids: patterns of substitution and properties." Current Pharmaceutical Design. Link

-

Blackwell, H. E., & Grubbs, R. H. (1998). "Highly Efficient Synthesis of Covalently Cross-Linked Peptide Helices by Ring-Closing Metathesis." Angewandte Chemie International Edition. Link

-

BenchChem. (2025).[2] "Application Notes and Protocols for the Use of Methyl 3-aminopropanoate Hydrochloride in Peptide Synthesis." (General salt neutralization protocols). Link

-

Verdine, G. L., & Hilinski, G. J. (2012). "Stapled peptides for intracellular drug targets." Methods in Enzymology. Link

Application Note: Strategic Incorporation of H-D-Tyr(allyl)-OMe HCl in Solid-Phase Peptide Synthesis using Fmoc and Boc Chemistries

Introduction: The Versatility of Allyl-Protected Tyrosine

In the landscape of modern peptide science, the incorporation of non-canonical amino acids is a cornerstone of designing novel therapeutic peptides, peptidomimetics, and biochemical probes. H-D-Tyr(allyl)-OMe HCl, an O-allyl protected D-tyrosine methyl ester hydrochloride, represents a particularly valuable building block. The D-configuration imparts resistance to enzymatic degradation, a critical attribute for enhancing peptide bioavailability and in vivo half-life. Furthermore, the allyl protecting group offers a unique orthogonality, allowing for selective deprotection under conditions that leave many other protecting groups, such as Boc, Fmoc, and various side-chain protectors (e.g., tBu, Trt, Pbf), intact. This enables site-specific modifications of the tyrosine hydroxyl group post-synthesis, opening avenues for fluorescent labeling, PEGylation, or the introduction of other functional moieties.

This application note provides a comprehensive guide to the effective use of H-D-Tyr(allyl)-OMe HCl in both Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS) workflows. We will delve into the mechanistic underpinnings of these chemistries, provide validated, step-by-step protocols, and offer troubleshooting insights gleaned from extensive in-field experience.

Core Principles: Navigating Fmoc and Boc Strategies with an Allyl Group

The choice between Fmoc and Boc synthesis strategies depends on the desired final peptide, available equipment, and the chemistry of other residues in the sequence. The presence of the O-allyl group on the tyrosine side chain introduces a third dimension of chemical orthogonality.

Fmoc/tBu Strategy: This is the most common approach, relying on a base-labile α-amino protecting group (Fmoc) and acid-labile side-chain protecting groups (e.g., tBu, Trt, Pbf). The resin linkage is typically acid-sensitive (e.g., Wang, Rink Amide). The allyl group is stable to the piperidine used for Fmoc deprotection and the trifluoroacetic acid (TFA) cocktail used for final cleavage.

Boc/Bzl Strategy: This classic approach uses an acid-labile α-amino protecting group (Boc) and side-chain protection that is typically removed by strong acid (e.g., Bzl, Tos). The Boc group is removed with moderate TFA treatment at each cycle. Final cleavage from the resin (e.g., Merrifield) requires harsh conditions, such as anhydrous hydrogen fluoride (HF). The allyl group is stable to both the cyclic TFA deprotection and the final HF cleavage.